molecular formula C9H7N3O3 B8466242 6-methyl-5-nitrophthalazin-1(2H)-one

6-methyl-5-nitrophthalazin-1(2H)-one

Cat. No. B8466242
M. Wt: 205.17 g/mol
InChI Key: ACSGYCMYCJYVIZ-UHFFFAOYSA-N
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Patent
US07989461B2

Procedure details

To a suspension of 6-methyl-5-nitrophthalazin-1(2H)-one (9.446 g, 46 mmol) in EtOH (1000 ml) charged to a 2000 mL round bottom flask, palladium, 10 wt. % on activated carbon (0.490 g, 0.46 mmol) was added. The reaction mixture was stirred at 50° C. for 6 days under H2 (1 atm). When complete, the reaction mixture was filtered through a small pad of celite, washing with excess EtOH and some DMF. The liquid was then concentrated under vacuum to give 5-amino-6-methylphthalazin-1(2H)-one (7.99 g, 99% yield) as a yellow solid. MS (M+H)+ 176.
Quantity
9.446 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:13]([O-])=O)=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][N:6]=[CH:5]2>CCO.[Pd]>[NH2:13][C:3]1[C:2]([CH3:1])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[N:6][NH:7][C:8]2=[O:12]

Inputs

Step One
Name
Quantity
9.446 g
Type
reactant
Smiles
CC=1C(=C2C=NNC(C2=CC1)=O)[N+](=O)[O-]
Name
Quantity
1000 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 6 days under H2 (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged to a 2000 mL round bottom flask
FILTRATION
Type
FILTRATION
Details
When complete, the reaction mixture was filtered through a small pad of celite
WASH
Type
WASH
Details
washing with excess EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The liquid was then concentrated under vacuum

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
NC1=C2C=NNC(C2=CC=C1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.99 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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